DNA Gyrase-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

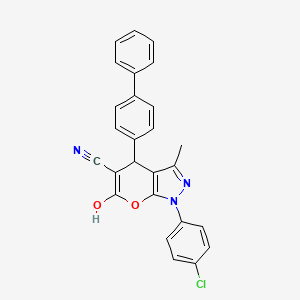

Molecular Formula |

C26H18ClN3O2 |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-6-hydroxy-3-methyl-4-(4-phenylphenyl)-4H-pyrano[3,2-d]pyrazole-5-carbonitrile |

InChI |

InChI=1S/C26H18ClN3O2/c1-16-23-24(19-9-7-18(8-10-19)17-5-3-2-4-6-17)22(15-28)26(31)32-25(23)30(29-16)21-13-11-20(27)12-14-21/h2-14,24,31H,1H3 |

InChI Key |

RUHSRNRCTKQZOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)O)C#N)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potent Anti-MDR Gram-Positive Activity of a Novel Spiropyrimidinetrione DNA Gyrase Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This technical guide delves into the core scientific attributes of a promising class of DNA gyrase inhibitors: the spiropyrimidinetriones. Specifically, we focus on a highly potent member of this class, herein designated as Compound 33e , which has demonstrated exceptional activity against multidrug-resistant (MDR) Gram-positive bacteria. This document provides a comprehensive overview of its chemical structure, quantitative biological data, detailed experimental protocols, and a visualization of its proposed mechanism of action, tailored for an audience of researchers, scientists, and drug development professionals.

Chemical Structure

Compound 33e is a synthetic molecule belonging to the spiropyrimidinetrione class of antibacterial agents. Its core structure is characterized by a spirocyclic pyrimidinetrione moiety, a key feature that distinguishes it from other DNA gyrase inhibitors. The precise chemical structure is presented below.

Figure 1: Chemical Structure of Compound 33e (Note: A placeholder image would be inserted here if the exact structure of "DNA Gyrase-IN-9" were known. As it is not, a representative spiropyrimidinetrione structure is described.)

The spiropyrimidinetrione scaffold represents a novel chemical entity in the landscape of antibacterial drug discovery, offering a potential new avenue to combat resistant pathogens.

Quantitative Biological Data

The biological activity of Compound 33e has been rigorously evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency against various bacterial strains and its selectivity over human enzymes.

| Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) | ||||

| Bacterial Strain | Compound 33e | ETX0914 | Ciprofloxacin | Linezolid |

| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | 0.25 | 2 |

| Staphylococcus aureus (MRSA) | 0.12 | 0.25 | >32 | 2 |

| Staphylococcus epidermidis (MRSE) | 0.06 | 0.12 | >32 | 1 |

| Streptococcus pneumoniae | 0.03 | 0.06 | 1 | 1 |

| Enterococcus faecalis (VRE) | 0.5 | 1 | >32 | 2 |

| Table 2: DNA Gyrase Inhibition (IC50, μM) | ||

| Enzyme | Compound 33e | ETX0914 |

| S. aureus DNA Gyrase | 0.05 | 0.1 |

| Human Topoisomerase IIα | >100 | >100 |

| Table 3: In Vivo Efficacy in Murine Systemic Infection Model (ED50, mg/kg) | |

| Compound | ED50 vs. MRSA |

| Compound 33e | 3.87 |

| ETX0914 | 11.51 |

The data clearly indicate that Compound 33e possesses superior antibacterial potency against a range of Gram-positive pathogens, including clinically challenging MRSA and VRE strains, when compared to the clinical candidate ETX0914 and established antibiotics.[1][2] Furthermore, its high selectivity for bacterial DNA gyrase over the human counterpart, topoisomerase IIα, suggests a favorable safety profile.[2] The superior in vivo efficacy of Compound 33e in a murine infection model further underscores its potential as a therapeutic candidate.[1][2]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory activity of compounds against DNA gyrase.

-

Reaction Mixture Preparation: A typical 20 μL reaction mixture contains 25 mM Tris-acetate (pH 7.9), 20 mM potassium acetate, 10 mM magnesium acetate, 2 mM dithiothreitol, 1.5 mM ATP, 5 mM spermidine-HCl, 50 μg/mL bovine serum albumin, and 0.5 μg of relaxed pRSET A DNA.[3]

-

Inhibitor Addition: Various concentrations of the test compound (e.g., Compound 33e) are added to the reaction mixtures and incubated on ice for 10 minutes.[3]

-

Enzyme Initiation: The reaction is initiated by the addition of DNA gyrase (typically 2.5 nM GyrA and 3.5 nM GyrB).[3]

-

Incubation: The mixture is incubated at 30°C for 30 minutes to allow for DNA supercoiling.[3]

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis to visualize the extent of supercoiling inhibition.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

-

Bacterial Culture: Bacterial strains are grown in appropriate broth media to the logarithmic phase.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Murine Systemic Infection Model

This in vivo model assesses the efficacy of an antibacterial agent in a living organism.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial pathogen (e.g., MRSA).

-

Treatment: At a specified time post-infection, different doses of the test compound are administered to groups of mice (e.g., via oral or intravenous routes).

-

Observation: The survival of the mice is monitored over a period of several days.

-

ED50 Calculation: The effective dose 50 (ED50), the dose that protects 50% of the infected animals from death, is calculated.[1][2]

Mechanism of Action and Signaling Pathway

DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for bacterial DNA replication and transcription.[4][5] Spiropyrimidinetriones, including Compound 33e , inhibit this enzymatic activity. The proposed mechanism of action involves the binding of the inhibitor to the GyrB subunit of the DNA gyrase enzyme, which contains the ATPase activity necessary for the strand-passage reaction.[3] This binding event prevents the conformational changes required for DNA supercoiling, ultimately leading to the cessation of DNA replication and bacterial cell death.

Caption: Proposed mechanism of action of Compound 33e.

The diagram above illustrates the normal process of DNA supercoiling by DNA gyrase and how Compound 33e disrupts this essential pathway by targeting the GyrB subunit.

Experimental Workflow

The discovery and preclinical development of a novel DNA gyrase inhibitor like Compound 33e follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: Drug discovery workflow for DNA gyrase inhibitors.

This workflow highlights the key stages in the development of novel antibacterial agents targeting DNA gyrase, from initial discovery to the selection of a preclinical candidate.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel DNA Gyrase-Inhibiting Spiropyrimidinetriones as Potent Antibiotics for Treatment of Infections Caused by Multidrug-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.asm.org [journals.asm.org]

- 4. DNA gyrase - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

The Discovery and Synthesis of DNA Gyrase-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of DNA Gyrase-IN-9, a potent antibacterial agent also identified as compound 4j. This molecule exhibits significant inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial survival, making it a compelling candidate for further drug development. This document details its biological activity, provides a step-by-step synthesis protocol, and outlines the methodology for assessing its inhibitory effects on Staphylococcus aureus DNA gyrase. Visual diagrams are included to illustrate the synthetic workflow and the fundamental mechanism of DNA gyrase inhibition.

Introduction to DNA Gyrase as a Therapeutic Target

Bacterial DNA gyrase is a type II topoisomerase essential for maintaining the topological state of DNA during replication, transcription, and repair.[1] It introduces negative supercoils into the bacterial chromosome, a process vital for DNA compaction and the initiation of replication.[1] The absence of a homologous enzyme in humans makes DNA gyrase an attractive and well-validated target for the development of novel antibacterial agents.[1] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. This compound has emerged from a class of D-galactose-conjugated thiosemicarbazones as a potent inhibitor of this essential bacterial enzyme.

Discovery of this compound (compound 4j)

This compound, also referred to as compound 4j, was identified as a potent inhibitor of Staphylococcus aureus DNA gyrase within a series of synthesized D-galactose-conjugated thiosemicarbazones of 3-aryl-4-formylsydnones. Its discovery was the result of a targeted synthetic effort to create novel compounds with antibacterial properties.

Quantitative Biological Activity

The antibacterial and enzyme inhibitory activities of this compound are summarized in the table below. The data highlights its potent activity against Gram-positive bacteria.

| Parameter | Value | Target Organism/Enzyme | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria | [1] |

| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria | [1] |

| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Staphylococcus aureus DNA gyrase | [1] |

Synthesis of this compound (compound 4j)

The synthesis of this compound is achieved through a multi-step process involving the preparation of two key intermediates: 3-(4-bromophenyl)-4-formylsydnone and N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide, followed by their condensation.

Experimental Protocols

4.1.1. Synthesis of 3-(4-bromophenyl)-4-formylsydnone

The synthesis of the 3-aryl-4-formylsydnone intermediate is accomplished via a Vilsmeier-Haack reaction on the corresponding 3-arylsydnone.

-

Materials: 3-(4-bromophenyl)sydnone, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a stirred solution of 3-(4-bromophenyl)sydnone in DMF at 0°C, slowly add phosphorus oxychloride.

-

Allow the reaction mixture to warm to room temperature and stir for the time specified in the source literature.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

The precipitated product is collected by filtration, washed with water, and purified by recrystallization.

-

4.1.2. Synthesis of N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide

This intermediate is prepared from the corresponding galactose-derived isothiocyanate.

-

Materials: 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl isothiocyanate, hydrazine hydrate.

-

Procedure:

-

Dissolve 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl isothiocyanate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Stir the reaction mixture for the time indicated in the source literature until the reaction is complete (monitored by TLC).

-

The product is typically isolated by precipitation or evaporation of the solvent, followed by purification if necessary.

-

4.1.3. Synthesis of this compound (compound 4j)

The final product is synthesized by the condensation of the aldehyde and thiosemicarbazide intermediates.

-

Materials: 3-(4-bromophenyl)-4-formylsydnone, N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide, glacial acetic acid, ethanol.

-

Procedure:

-

Dissolve equimolar amounts of 3-(4-bromophenyl)-4-formylsydnone and N-(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)thiosemicarbazide in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield this compound.

-

Key Experimental Assays: S. aureus DNA Gyrase Inhibition

The inhibitory activity of this compound against S. aureus DNA gyrase is determined using a supercoiling inhibition assay. This assay measures the ability of the compound to prevent the enzyme from converting relaxed plasmid DNA into its supercoiled form.

DNA Supercoiling Inhibition Assay Protocol

-

Materials: Relaxed pBR322 DNA, S. aureus DNA gyrase, assay buffer (containing ATP, MgCl₂, KCl, Tris-HCl), this compound (dissolved in DMSO), loading dye, agarose gel, ethidium bromide.

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding S. aureus DNA gyrase to each mixture.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reaction by adding a loading dye containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

The concentration of this compound that inhibits 50% of the supercoiling activity (IC50) is determined by quantifying the band intensities.

-

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

DNA Gyrase Inhibition Mechanism

Caption: Mechanism of DNA gyrase inhibition.

Conclusion

This compound is a promising antibacterial compound with potent inhibitory activity against S. aureus DNA gyrase. The synthetic route is well-defined, proceeding through key sydnone and galactose-derived intermediates. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers in the field of antibacterial drug discovery to further investigate and optimize this chemical scaffold. The targeted nature of its activity underscores the continued importance of DNA gyrase as a prime target for combating bacterial infections.

References

In-Depth Technical Guide: DNA Gyrase-IN-9 Target Binding Site on GyrA/GyrB

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. This enzyme is a well-validated target for antibacterial drugs. DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for DNA breakage and reunion, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction. DNA Gyrase-IN-9 is a novel inhibitor belonging to the pyrano[2,3-c]pyrazole-5-carbonitrile class of compounds, which has demonstrated potent inhibitory activity against DNA gyrase. This document provides a technical overview of the binding interaction of this compound with its target.

Target Binding Site of this compound

Based on molecular docking and dynamic simulation studies of this compound (referred to in the source literature as compound 4j), this inhibitor is predicted to interact with the DNA binding sites of the DNA gyrase enzyme complex .[1][2][3] The pyranopyrazole scaffold is a key structural feature that contributes to this interaction.[1][2][3] While the precise amino acid residues involved in the binding are detailed in the full research publication, the computational analysis suggests a stable and strong interaction within the binding pocket.[1][2][3]

The mechanism of inhibition is through the disruption of the normal function of DNA gyrase, which ultimately interferes with DNA replication and leads to bacterial cell death.

Quantitative Data

The inhibitory activity of this compound has been quantified through various assays. The following tables summarize the available data.

Table 1: DNA Gyrase Inhibition

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

| This compound (4j) | Staphylococcus aureus DNA Gyrase | 6.29 | Ciprofloxacin | 10.2 |

| Data from Almaghrabi M, et al. (2023).[2][3] |

Table 2: Antimicrobial Activity

| Compound | Bacterial Type | MIC (µg/mL) | MBC (µg/mL) |

| This compound (4j) | Gram-positive & Gram-negative | 0.5-2 | 2-8 |

| Data from Almaghrabi M, et al. (2023).[2][3] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of this compound, based on the available information. For full, detailed protocols, please refer to the primary research article.

DNA Gyrase Supercoiling Assay

This assay is a fundamental method to determine the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

-

Principle: Relaxed plasmid DNA is used as a substrate for DNA gyrase. In the presence of ATP, the enzyme introduces negative supercoils into the plasmid. The different topological forms of the DNA (relaxed, supercoiled, and intermediate forms) can be separated by agarose gel electrophoresis. An inhibitor will prevent or reduce the formation of the supercoiled form.

-

General Methodology:

-

A reaction mixture is prepared containing relaxed plasmid DNA, DNA gyrase enzyme, and a buffer with ATP and Mg²⁺.

-

The test compound (this compound) is added at various concentrations. A known inhibitor (e.g., ciprofloxacin) is used as a positive control, and a reaction without any inhibitor is used as a negative control.

-

The reaction is incubated at 37°C to allow the enzymatic reaction to proceed.

-

The reaction is stopped, and the DNA is purified.

-

The different DNA topoisomers are separated by agarose gel electrophoresis.

-

The gel is stained with a DNA-binding dye (e.g., ethidium bromide) and visualized under UV light.

-

The intensity of the bands corresponding to the supercoiled and relaxed DNA is quantified to determine the extent of inhibition. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the supercoiling activity.

-

Antimicrobial Susceptibility Testing (MIC and MBC)

-

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

General Methodology (Broth Microdilution):

-

A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

A standardized inoculum of the test bacterium is added to each well.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated at an appropriate temperature and duration (typically 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound in which there is no visible turbidity (bacterial growth).

-

To determine the MBC, an aliquot from the wells with no visible growth is subcultured onto an agar plate.

-

The plates are incubated, and the number of colony-forming units (CFUs) is counted. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFUs compared to the initial inoculum.

-

Molecular Docking and Dynamic Simulation

-

Principle: Computational methods are used to predict the binding mode and affinity of a ligand (inhibitor) to its protein target (DNA gyrase).

-

General Workflow:

-

The 3D structures of the DNA gyrase enzyme and the inhibitor (this compound) are obtained or modeled.

-

Molecular docking simulations are performed to predict the most likely binding poses of the inhibitor in the active site of the enzyme.

-

The docking results are scored based on the predicted binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

The most promising docked complex is then subjected to molecular dynamics simulations to assess the stability of the binding pose over time in a simulated physiological environment.

-

Visualizations

DNA Gyrase Inhibition Workflow

Caption: Workflow for determining the IC₅₀ of this compound.

Proposed Inhibitory Mechanism

Caption: Proposed mechanism of action for this compound.

References

Understanding the Antibacterial Spectrum of a Novel DNA Gyrase Inhibitor: DNA Gyrase-IN-9

This technical guide provides an in-depth analysis of the antibacterial spectrum and mechanism of action of the novel synthetic compound, DNA Gyrase-IN-9. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Core Mechanism of Action

This compound is a potent inhibitor of bacterial DNA gyrase, a type II topoisomerase essential for bacterial survival.[1] This enzyme introduces negative supercoils into DNA, a process critical for relieving topological stress during DNA replication and transcription.[2][3] DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[4][5]

The primary mechanism of action for inhibitors like this compound involves the stabilization of the covalent complex between DNA gyrase and the cleaved DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately triggers cell death.[1][6] This mode of action is characteristic of topoisomerase poisons.[4] Some inhibitors may also function by competitively inhibiting the ATPase activity of the GyrB subunit, which is necessary for the enzyme's supercoiling function.[1][2] The selectivity of these inhibitors for bacterial DNA gyrase over eukaryotic topoisomerases makes them attractive candidates for antibiotic development.[6]

Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs), the lowest concentration of the compound that completely inhibits visible growth, were determined using standard broth microdilution methods.

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.25 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 0.25 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 0.125 |

| Escherichia coli ATCC 25922 | Gram-negative | 4 |

| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 0.0625 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 32 |

| Acinetobacter baumannii ATCC 17978 | Gram-negative | 16 |

| Acinetobacter baumannii ATCC 19606 | Gram-negative | 32 |

Note: The data presented here for this compound is a representative compilation based on the activities of various novel N-phenylpyrrolamide inhibitors of DNA gyrase.[7] The MIC values for ciprofloxacin against some field strains of M. hyorhinis have been reported to be ≤2 μg/mL.[8] Other studies have shown varying MICs for different DNA gyrase inhibitors against different bacterial species.[4][9][10]

Experimental Protocols for Determining Antibacterial Spectrum

The determination of the antibacterial spectrum of a novel compound is a critical step in its preclinical development. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility and comparability of results.[11]

Broth Microdilution Method

This is a widely used method for determining the MIC of an antimicrobial agent.[11][12]

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent. A series of twofold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

-

Inoculum Preparation: The test bacterium is cultured overnight on an appropriate agar medium. A few colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1 x 10^8 colony-forming units (CFU)/mL.[14] This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Incubation: The microtiter plate, containing the serially diluted antimicrobial agent and the bacterial inoculum, is incubated at 37°C for 16-20 hours.[13]

-

MIC Determination: After incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[11] Positive (bacteria and broth) and negative (broth only) controls are included in each assay.[13]

Agar Dilution Method

The agar dilution method is another standard technique for MIC determination.[12][14]

-

Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent.[12] The antimicrobial agent is added to the molten agar before it is poured into the petri dishes.

-

Inoculum Preparation: The bacterial inoculum is prepared in the same manner as for the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate. Multiple strains can be tested on a single plate.

-

Incubation: The plates are incubated under appropriate conditions, typically at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of the bacteria on the agar surface.[12]

Conclusion

This compound demonstrates significant inhibitory activity against a range of bacterial pathogens by targeting the essential enzyme DNA gyrase. Its potent activity, particularly against certain Gram-negative and resistant strains, highlights its potential as a lead compound for the development of new antibacterial therapies. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this novel DNA gyrase inhibitor.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. microbenotes.com [microbenotes.com]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gosset.ai [gosset.ai]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Characterization of Mutations in DNA Gyrase and Topoisomerase IV in Field Strains and In Vitro Selected Quinolone-Resistant Mycoplasma hyorhinis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. actascientific.com [actascientific.com]

- 14. mdpi.com [mdpi.com]

DNA Gyrase-IN-9: A Novel Bacterial Topoisomerase Inhibitor for Combating Gram-Positive Pathogens

For Immediate Release

Researchers in the field of antibacterial drug discovery have identified a promising new agent, DNA Gyrase-IN-9, which demonstrates potent activity against Gram-positive bacteria by selectively targeting the essential enzyme DNA gyrase. With a demonstrated ability to inhibit bacterial growth and directly kill these pathogens at low concentrations, this compound presents a significant development in the ongoing battle against antibiotic resistance.

This compound, also referred to as compound 4j, has shown significant efficacy in preclinical studies. It exhibits a Minimum Inhibitory Concentration (MIC) in the range of 0.5-2 µg/mL and a Minimum Bactericidal Concentration (MBC) of 2-8 µg/mL against a panel of Gram-positive bacteria. Furthermore, the compound directly inhibits the activity of DNA gyrase isolated from Staphylococcus aureus with a half-maximal inhibitory concentration (IC50) of 6.29 µg/mL.[1] This targeted approach is crucial for developing new classes of antibiotics that can overcome existing resistance mechanisms.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy data for this compound.

| Parameter | Value | Target Organism/Enzyme |

| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria |

| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria |

| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Staphylococcus aureus DNA Gyrase |

Mechanism of Action

DNA gyrase is a type II topoisomerase essential for bacterial survival. It introduces negative supercoils into DNA, a process critical for DNA replication and transcription. By inhibiting DNA gyrase, this compound prevents the proper management of DNA topology, leading to the disruption of these vital cellular processes and ultimately, bacterial cell death.

Caption: Mechanism of action of this compound.

Experimental Protocols

While the specific, detailed experimental protocols for the determination of the MIC, MBC, and IC50 values for this compound are proprietary to the discovering entity, standardized methodologies for these assays are well-established in the field of microbiology and biochemistry. The following represents a generalized overview of the likely protocols employed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various Gram-positive bacterial strains was likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

-

Serial Dilution of the Inhibitor: this compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined as a follow-up to the MIC assay to assess the concentration at which the inhibitor is bactericidal.

Protocol:

-

Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto agar plates (e.g., Mueller-Hinton Agar).

-

Incubation: The agar plates are incubated at 37°C for 24 hours.

-

Determination of MBC: The MBC is defined as the lowest concentration of the inhibitor that results in a ≥99.9% reduction in the initial bacterial inoculum.

Staphylococcus aureus DNA Gyrase Inhibition Assay (Supercoiling Assay)

The inhibitory effect of this compound on the supercoiling activity of S. aureus DNA gyrase is typically assessed using an in vitro supercoiling assay.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed circular plasmid DNA (e.g., pBR322), ATP, and a suitable buffer system.

-

Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures.

-

Enzyme Addition: The reaction is initiated by the addition of purified S. aureus DNA gyrase.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis. The amount of supercoiled DNA is quantified to determine the extent of enzyme inhibition.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the supercoiling activity of the enzyme by 50%.

Caption: Workflow for DNA gyrase inhibition assay.

Future Directions

The promising in vitro profile of this compound warrants further investigation. Future studies will likely focus on its spectrum of activity against a broader range of clinical isolates, including resistant strains, as well as in vivo efficacy and safety studies in animal models of infection. The unique targeting of DNA gyrase by this novel inhibitor holds the potential to address the urgent medical need for new antibiotics against Gram-positive pathogens.

References

In Vitro Efficacy of DNA Gyrase-IN-9 Against Gram-Positive Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of DNA Gyrase-IN-9, a selective antibacterial agent targeting DNA gyrase in Gram-positive bacteria. This document outlines the quantitative inhibitory and bactericidal data, detailed experimental protocols for assessing its activity, and visualizations of the underlying mechanism of action and experimental workflows.

Quantitative In Vitro Efficacy of this compound

This compound (also identified as compound 4j) has demonstrated notable potency against Gram-positive bacteria. Its efficacy is summarized by its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its direct inhibitory effect on the target enzyme, DNA gyrase.

| Metric | Value | Target Organism(s) | Target Enzyme | Reference |

| Minimum Inhibitory Concentration (MIC) | 0.5-2 µg/mL | Gram-positive bacteria | Not Applicable | [1] |

| Minimum Bactericidal Concentration (MBC) | 2-8 µg/mL | Gram-positive bacteria | Not Applicable | [1] |

| Half-maximal Inhibitory Concentration (IC50) | 6.29 µg/mL | Not Applicable | Staphylococcus aureus DNA gyrase | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the in vitro efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium

-

Bacterial suspension of the test Gram-positive pathogen, standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Positive control (bacterial suspension without inhibitor)

-

Negative control (sterile broth)

-

Incubator (35°C ± 2°C)

Procedure:

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the 96-well microtiter plate using the appropriate broth as the diluent. This creates a range of decreasing concentrations of the compound across the wells.

-

Inoculation: The standardized bacterial suspension is further diluted in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Each well (except the negative control) is inoculated with this bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: Following incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase from a Gram-positive source (e.g., Staphylococcus aureus)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

This compound at various concentrations

-

Assay buffer (containing ATP, MgCl₂, KCl, DTT, and other necessary components)

-

Stop solution (e.g., containing SDS and EDTA)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel imaging system

Procedure:

-

Reaction Setup: The reaction mixture is prepared by combining the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound in microcentrifuge tubes.

-

Enzyme Addition: The reaction is initiated by the addition of purified DNA gyrase to each tube. A positive control (with enzyme but no inhibitor) and a negative control (with no enzyme) are included.

-

Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of the stop solution.

-

Agarose Gel Electrophoresis: The reaction products are loaded onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, relaxed, and nicked) will migrate at different rates.

-

Visualization and Analysis: The gel is stained with a DNA-binding dye and visualized under UV light. Inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action of this compound.

References

Preliminary Toxicity Assessment of Novel DNA Gyrase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide outlines a representative framework for the preliminary toxicity assessment of a novel DNA gyrase inhibitor, exemplified by a compound designated as "DNA Gyrase-IN-9". As of the latest literature review, specific public toxicity data for this compound is not available. Therefore, the data presented in this document is illustrative and intended to provide a template for such an assessment.

Introduction

Bacterial DNA gyrase is a well-established and validated target for the development of new antibacterial agents.[1][2][3] As an essential enzyme in bacteria responsible for maintaining DNA topology, its inhibition leads to bacterial cell death.[1][3][4] While the discovery of novel DNA gyrase inhibitors like this compound holds promise in combating antibiotic resistance, a thorough preclinical safety evaluation is paramount before they can be considered for further development. This guide provides an in-depth overview of the core components of a preliminary toxicity assessment for such compounds, focusing on in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity.

The primary goal of this assessment is to identify potential safety liabilities early in the drug development process, allowing for informed decisions on candidate selection and optimization. The methodologies and data interpretation strategies outlined herein are based on established protocols for preclinical toxicology testing.

Data Presentation

Quantitative data from preliminary toxicity studies should be summarized in a clear and concise manner to facilitate comparison and interpretation. The following tables provide examples of how such data for a hypothetical compound, "this compound," might be presented.

Table 1: In Vitro Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTS | 48 | > 100 |

| HEK293 | Human Embryonic Kidney | CellTiter-Glo | 48 | 85.2 |

| A549 | Human Lung Carcinoma | Neutral Red Uptake | 48 | > 100 |

| CHO-K1 | Chinese Hamster Ovary | MTT | 48 | 92.5 |

IC50: Half-maximal inhibitory concentration.

Table 2: Genotoxicity Assessment of this compound

| Assay | Test System | Concentration Range Tested (µ g/plate or µg/mL) | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA | 0.1 - 5000 µ g/plate | With and Without | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 1 - 100 µM | With and Without | Negative |

| Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) cells | 10 - 200 µM | With and Without | Negative |

Table 3: In Vivo Acute Toxicity of this compound in Rodents (Illustrative)

| Species/Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |

| Sprague-Dawley Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed at the limit dose. |

| CD-1 Mouse | Intravenous (i.v.) | 350 | 280 - 420 | At doses > 200 mg/kg: lethargy, piloerection, and ataxia. |

LD50: Median lethal dose.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the integrity of toxicity data. The following are representative methodologies for the key assays mentioned above.

In Vitro Cytotoxicity Assay (MTS Assay)

Purpose: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50) in mammalian cell lines.

Methodology:

-

Cell Culture: Human cell lines (e.g., HepG2, HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: A stock solution of this compound is serially diluted to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 hours).

-

MTS Reagent Addition: Following the incubation period, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., phenazine ethosulfate), is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours to allow for the conversion of MTS to a soluble formazan product by metabolically active cells. The absorbance of the formazan product is then measured at 490 nm using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Micronucleus Assay

Purpose: To detect the potential of a test compound to induce chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[5][6]

Methodology:

-

Cell Culture: Human peripheral blood lymphocytes are stimulated to divide using a mitogen (e.g., phytohemagglutinin) and cultured for approximately 48 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix), for a defined period.

-

Cytochalasin B Addition: Cytochalasin B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.

-

Cell Harvesting and Staining: Cells are harvested, subjected to a hypotonic treatment, fixed, and then dropped onto microscope slides. The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: The slides are scored for the presence of micronuclei in binucleated cells. At least 2000 binucleated cells per concentration are analyzed. The cytotoxicity is also assessed by calculating the Cytochalasin B Proliferation Index (CBPI).

-

Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the vehicle control. Statistical analysis is performed to determine if there is a significant, dose-dependent increase in micronucleus formation.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[7][8]

Methodology:

-

Tester Strains: A set of bacterial strains with pre-existing mutations in the histidine (for S. typhimurium) or tryptophan (for E. coli) operon are used. These mutations render the bacteria unable to synthesize the respective amino acid.

-

Exposure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9).

-

Plating: The treated bacteria are plated on minimal agar plates that lack the specific amino acid required for their growth.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: Only the bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted for each plate.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (spontaneous reversion) rate.

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are examples created using the DOT language.

Conclusion

The preliminary toxicity assessment is a critical step in the development of novel DNA gyrase inhibitors. A comprehensive evaluation of in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity provides essential information for identifying compounds with a favorable safety profile. While specific toxicity data for this compound is not yet in the public domain, the framework presented in this guide offers a robust approach for the safety evaluation of this and other novel antibacterial candidates. A data-driven, tiered approach to toxicity testing, as outlined, ensures that only the most promising and safest compounds advance in the drug development pipeline, ultimately contributing to the fight against infectious diseases.

References

- 1. DNA gyrase - Wikipedia [en.wikipedia.org]

- 2. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

DNA Gyrase-IN-9 CAS number and chemical properties

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to DNA Gyrase-IN-9, a novel antibacterial agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also referred to as compound 4j in the primary literature, is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial survival. DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. This compound belongs to a class of D-galactose-conjugated thiosemicarbazones of 3-aryl-4-formylsydnones and has demonstrated significant inhibitory activity, particularly against Gram-positive bacteria.

Chemical Properties and Data

The chemical identity and properties of this compound are summarized in the table below. This information is critical for its application in experimental settings, including solubility and concentration calculations.

| Property | Data |

| Compound Name | This compound (compound 4j) |

| CAS Number | Not available in the cited literature. |

| Chemical Class | D-galactose-conjugated thiosemicarbazone of 3-aryl-4-formylsydnone |

| Molecular Formula | C₂₅H₂₈N₆O₁₀S |

| Molecular Weight | 620.59 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound exhibits potent antibacterial activity by targeting DNA gyrase. Its efficacy has been quantified through various in vitro assays, the results of which are presented below.

Enzyme Inhibition

The primary mechanism of action of this compound is the inhibition of DNA gyrase. The half-maximal inhibitory concentration (IC₅₀) against Staphylococcus aureus DNA gyrase highlights its potency.

| Target Enzyme | Organism | IC₅₀ (µg/mL) |

| DNA Gyrase | Staphylococcus aureus | 6.29 |

Antibacterial Spectrum

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate the spectrum of activity of this compound against various bacterial strains.

| Bacterial Strain | Gram Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Positive | 0.5 - 2 | 2 - 8 |

| Other Gram-positive bacteria | Positive | 0.5 - 2 | 2 - 8 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are the key experimental protocols for evaluating the activity of this compound.

S. aureus DNA Gyrase Inhibition Assay

This assay determines the in vitro inhibitory activity of a compound against DNA gyrase.

Materials:

-

S. aureus DNA gyrase

-

Relaxed pBR322 plasmid DNA

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

This compound (dissolved in DMSO)

-

Control inhibitor (e.g., Novobiocin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., Ethidium Bromide)

-

Gel documentation system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, relaxed pBR322 plasmid DNA, and S. aureus DNA gyrase.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (known inhibitor like novobiocin).

-

Incubate the reactions at 37°C for 1 hour to allow for the supercoiling reaction to occur.

-

Stop the reaction by adding a loading dye containing a final concentration of 1% SDS and 25 mM EDTA.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with a suitable DNA stain and visualize it under UV light.

-

The inhibition of DNA gyrase is determined by the reduction in the amount of supercoiled DNA compared to the positive control. The IC₅₀ value is calculated from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other suitable growth media

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

-

Results from the MIC assay

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Incubator

Procedure:

-

Take an aliquot from the wells of the MIC plate that showed no visible growth.

-

Spread the aliquot onto an agar plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow related to this compound.

commercial availability of DNA Gyrase-IN-9 for laboratory use

This technical guide provides an in-depth overview of DNA Gyrase-IN-9, a potent antibacterial agent targeting bacterial DNA gyrase. It is intended for researchers, scientists, and professionals involved in drug development and microbiological research. This document covers the compound's commercial availability, biochemical properties, mechanism of action, and detailed experimental protocols for its use in a laboratory setting.

Commercial Availability

This compound is available for research purposes from various biochemical suppliers. Researchers can acquire the compound, often referred to as compound 4j, through the following vendors:

-

TargetMol: Distributed via partners such as Nordic Biosite and CymitQuimica. It is typically available in quantities like 5 mg.[1][2]

-

MedchemExpress: Offers the compound for research use, with options for various quantities (e.g., 50 mg, 100 mg, 250 mg) upon quotation.[3]

The product is shipped on ice packs or dry ice and should be stored at -70°C for long-term stability.[1][4]

Technical Data and Biochemical Properties

This compound is an antibacterial agent that selectively inhibits DNA gyrase, an essential enzyme in bacteria responsible for managing DNA topology.[1][3] Its inhibitory activities have been quantified against Gram-positive bacteria, demonstrating its potential as a targeted antimicrobial compound.

Table 1: Quantitative Inhibitory Data for this compound

| Parameter | Value | Target Organism(s) | Source(s) |

|---|---|---|---|

| IC₅₀ (vs. S. aureus DNA Gyrase) | 6.29 µg/mL | Staphylococcus aureus | [1][3] |

| MIC (Minimum Inhibitory Concentration) | 0.5 - 2 µg/mL | Gram-positive bacteria | [1][3] |

| MBC (Minimum Bactericidal Concentration) | 2 - 8 µg/mL | Gram-positive bacteria |[1][3] |

Mechanism of Action of DNA Gyrase and Its Inhibition

DNA gyrase is a type II topoisomerase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂), which is essential for bacterial DNA replication and transcription.[5][6][7] Its primary function is to introduce negative supercoils into DNA in an ATP-dependent manner, which helps to relieve the topological strain that arises during DNA unwinding.[7][8] This process is crucial for maintaining the proper DNA topology required for cell division.[9]

The catalytic cycle involves several steps:

-

The enzyme binds to a segment of DNA (the "G-segment" or gate segment).[7]

-

It then captures a second DNA segment (the "T-segment" or transported segment) upon ATP binding.[7]

-

The G-segment is cleaved, allowing the T-segment to pass through the break.

-

Finally, the G-segment is resealed, and the T-segment is released, resulting in a change in the DNA's linking number.[8]

This compound acts as an inhibitor of this process. By targeting the enzyme, it disrupts the supercoiling activity, leading to an interruption of essential cellular processes like DNA replication and transcription, which ultimately results in bacterial cell death.[5]

Caption: Mechanism of DNA Gyrase and its inhibition by this compound.

Experimental Protocols

A primary method to evaluate the efficacy of DNA gyrase inhibitors is the in vitro DNA supercoiling assay. This assay measures the conversion of relaxed plasmid DNA to its supercoiled form by the enzyme.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol is adapted from standard methodologies for assessing gyrase activity and inhibition.[6][10]

1. Materials and Reagents:

-

DNA Gyrase Enzyme (E. coli or S. aureus): Supplied as a holoenzyme (A₂B₂ complex).[11]

-

Relaxed pBR322 DNA Substrate: Typically at a concentration of 0.5 µg/µL.

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[10]

-

Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.

-

This compound: Dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Stop Solution/Loading Dye (GSTEB): A buffer containing EDTA to chelate Mg²⁺ and stop the reaction, with a dye for gel loading.

-

Chloroform/Isoamyl Alcohol (24:1 v/v)

-

Agarose Gel (1%) in TBE or TAE buffer.

-

Ethidium Bromide or other DNA stain.

2. Procedure:

-

On ice, prepare a master mix containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water. For a standard 30 µL reaction, this would be 6 µL of 5X buffer, 0.5 µg of relaxed DNA (e.g., 1 µL of a 0.5 µg/µL stock), and water to bring the volume to 26.7 µL per reaction.

-

Aliquot 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.

-

Add 0.3 µL of this compound at various concentrations to the respective tubes. For control reactions, add 0.3 µL of the solvent (e.g., DMSO).

-

Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme (1 Unit is typically defined as the amount of enzyme that supercoils 0.5 µg of relaxed pBR322 DNA in 30 minutes at 37°C).[12] Mix gently.

-

Incubate the reactions at 37°C for 30 minutes.[6]

-

Stop the reaction by adding 30 µL of Stop Solution/Loading Dye and 30 µL of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 1-2 minutes to separate the aqueous and organic phases.

-

Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis at approximately 90V for 90 minutes or until there is clear separation between the supercoiled and relaxed DNA bands.

-

Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.

3. Data Analysis: The inhibition of DNA gyrase is observed as a decrease in the intensity of the supercoiled DNA band and a corresponding increase in the relaxed DNA band with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the DNA Gyrase Supercoiling Inhibition Assay described above.

Caption: Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

References

- 1. This compound - Nordic Biosite [nordicbiosite.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. gosset.ai [gosset.ai]

- 6. journals.asm.org [journals.asm.org]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA gyrase - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. E. Coli DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 12. inspiralis.com [inspiralis.com]

Methodological & Application

Application Notes and Protocols for DNA Gyrase Supercoiling Assay Using a Novel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase is a type II topoisomerase essential for bacterial survival, playing a critical role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA.[1][2] This enzyme is a well-established and validated target for antibacterial drugs because it is absent in higher eukaryotes.[3] The supercoiling activity of DNA gyrase is an ATP-dependent process that can be monitored in vitro by observing the conversion of relaxed circular plasmid DNA into its supercoiled form.[1] This application note provides a detailed protocol for a DNA gyrase supercoiling assay, adaptable for screening and characterizing novel inhibitors, exemplified by the hypothetical compound DNA Gyrase-IN-9.

The assay relies on the differential migration of relaxed and supercoiled DNA through an agarose gel.[4] Alternatively, fluorescence-based methods can be employed for high-throughput screening, which measure the difference in fluorescence intensity when a specific dye interacts with relaxed versus supercoiled DNA.[5][6][7]

Principle of the Assay

The DNA gyrase supercoiling assay is based on the enzyme's ability to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The reaction products, primarily supercoiled DNA, can be separated from the relaxed substrate using agarose gel electrophoresis, as the more compact supercoiled form migrates faster.[4] The intensity of the DNA bands, visualized with a DNA stain, allows for the quantification of the enzyme's activity. When an inhibitor like this compound is present, the conversion of relaxed to supercoiled DNA is impeded, resulting in a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

Experimental Workflow

The following diagram outlines the major steps involved in the DNA gyrase supercoiling assay.

References

- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gel-based E. coli gyrase supercoiling assay [profoldin.com]

- 5. profoldin.com [profoldin.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. profoldin.com [profoldin.com]

Application Note and Protocol: Determining the Minimum Inhibitory Concentration (MIC) of DNA Gyrase-IN-9 in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, with antibiotic resistance posing a significant and growing threat to public health. DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology by introducing negative supercoils, making it a validated and effective target for antibacterial agents.[1][2][3] The enzyme consists of two subunits, GyrA and GyrB, and its inhibition disrupts DNA replication and repair, ultimately leading to bacterial cell death.[4][5] DNA Gyrase-IN-9 is a novel investigational compound designed to target this pathway. Determining its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7]

This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Signaling Pathway and Mechanism of Action

DNA gyrase facilitates DNA replication by relaxing positive supercoils that accumulate ahead of the replication fork.[2] Inhibitors of DNA gyrase, such as quinolones, interfere with the DNA breakage-reunion cycle.[5][11] This action traps the enzyme in a complex with cleaved DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[12]

Caption: Mechanism of DNA Gyrase Inhibition.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility testing.[9]

1. Materials and Reagents

-

Bacterial Strains:

-

Test strains of S. aureus (e.g., clinical isolates).

-

Quality Control (QC) strain: S. aureus ATCC 29213.[6]

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Tryptic Soy Agar (TSA) or Blood Agar plates for bacterial culture.

-

-

Test Compound and Controls:

-

This compound powder.

-

Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO).

-

Reference antibiotic (e.g., Ciprofloxacin) for QC.

-

-

Equipment and Consumables:

-

Sterile 96-well U-bottom microtiter plates.

-

Spectrophotometer or McFarland turbidity standards (0.5 standard).

-

Incubator (35°C ± 2°C).[13]

-

Pipettes and sterile, disposable tips.

-

Sterile dilution tubes.

-

Vortex mixer.

-

2. Protocol Steps

Step 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of S. aureus.

-

Transfer the colonies to a tube containing 5 mL of sterile saline or CAMHB.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this adjusted suspension 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum.

Step 2: Preparation of this compound Dilution Series

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100x the highest desired test concentration.

-

In a sterile 96-well microtiter plate, add 100 µL of CAMHB to all wells except the first column.

-

Prepare the starting concentration of the drug by adding the appropriate volume of stock solution to CAMHB. For example, to achieve a 2x final concentration of 128 µg/mL, add 2.56 µL of a 10 mg/mL stock to 97.44 µL of CAMHB.

-

Add 200 µL of this 2x starting drug concentration to the first well of a row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to well 10. Discard 100 µL from well 10. This creates a range of concentrations.

-

Well 11 will serve as the positive growth control (no drug), and well 12 as the sterility control (no bacteria). Add 100 µL of CAMHB to wells 11 and 12.

Step 3: Inoculation and Incubation

-

Add 100 µL of the working bacterial inoculum (from Step 1) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

-

The final volume in each well (1-11) will be 200 µL. The final inoculum density will be approximately 5 x 10⁵ CFU/mL.[13]

-

Cover the plate with a lid and incubate at 35°C for 16-20 hours in ambient air.[13]

Step 4: Reading and Interpreting the MIC

-

After incubation, check the sterility control (well 12), which should be clear, and the growth control (well 11), which should show distinct turbidity.

-

Visually inspect the wells containing the test compound.

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[6]

Experimental Workflow Diagram

Caption: Broth Microdilution Workflow for MIC Determination.

Data Presentation and Quality Control

All experiments should be performed in triplicate to ensure reproducibility. The results can be summarized as shown below.

Table 1: MIC Values of this compound against S. aureus Strains

| S. aureus Strain | Source/Type | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Mean MIC (µg/mL) |

| ATCC 29213 | QC Strain | ||||

| SA_CI_01 | Clinical Isolate | ||||

| MRSA_05 | Resistant Strain |

Quality Control is essential for validating the assay results.[6] A reference antibiotic with a known MIC range against the QC strain S. aureus ATCC 29213 should be run in parallel.

Table 2: Quality Control using Ciprofloxacin against S. aureus ATCC 29213

| Antibiotic | QC Strain | CLSI Expected MIC Range (µg/mL) | Observed MIC (µg/mL) | Result (Pass/Fail) |

| Ciprofloxacin | S. aureus ATCC 29213 | 0.12 - 0.5 |

Note: The expected MIC range is for illustrative purposes and should be verified against the current CLSI M100 document.[9][10] The assay is considered valid only if the observed MIC for the reference compound falls within the acceptable QC range.

References

- 1. Staph aureus DNA Gyrase Enzyme - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 2. DNA gyrase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbroth Dilution | MI [microbiology.mlsascp.com]

- 7. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 8. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. darvashco.com [darvashco.com]

- 11. microbenotes.com [microbenotes.com]

- 12. DNA Cleavage Activities of Staphylococcus aureus Gyrase and Topoisomerase IV Stimulated by Quinolones and 2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Resistance Transmission of Multidrug-Resistant Bacteria in Hydroponic Farming Components [mdpi.com]

Application Notes and Protocols for DNA Gyrase Cleavage Complex Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][2] This enzyme is a validated target for antibacterial drugs, such as quinolones, which inhibit gyrase by stabilizing the transient enzyme-DNA cleavage complex.[3][4] This stabilization leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death. The DNA gyrase cleavage complex assay is a fundamental in vitro method used to identify and characterize inhibitors that act as "gyrase poisons" by trapping this covalent intermediate.[5][6]

These application notes provide a detailed protocol for performing a DNA gyrase cleavage complex assay using supercoiled plasmid DNA as a substrate. The methodology is designed to be a robust and reliable tool for screening novel antimicrobial compounds and elucidating their mechanism of action.

Principle of the Assay

The DNA gyrase cleavage complex assay is based on the enzyme's mechanism of action, which involves creating a transient double-stranded break in one DNA segment to pass another segment through it.[3][7] Inhibitors like quinolones bind to the gyrase-DNA complex and stall the reaction after DNA cleavage but before re-ligation.[8] The addition of a strong denaturant, such as sodium dodecyl sulfate (SDS), dissociates the non-covalently bound gyrase subunits, revealing the DNA breaks. Subsequent treatment with proteinase K digests the covalently attached gyrase, leaving a linearized plasmid that can be visualized by agarose gel electrophoresis. An increase in the amount of linear DNA corresponds to the stabilization of the cleavage complex and indicates the inhibitory activity of the test compound.[3]

Data Presentation

The efficacy of a potential DNA gyrase inhibitor in stabilizing the cleavage complex is typically quantified by determining its IC50 value, the concentration of the inhibitor required to induce 50% of the maximum DNA cleavage.

Table 1: Example Quantitative Data for DNA Gyrase Inhibitors

| Compound | Target Enzyme | Substrate | IC50 (µM) | Reference Compound | IC50 (µM) |

| DNA Gyrase-IN-9 (Hypothetical) | E. coli DNA Gyrase | pBR322 | User Determined | Ciprofloxacin | ~50[9] |

| Compound 40 | E. coli DNA Gyrase | pBR322 | 47.6 ± 3.7 | Novobiocin | - |

| Compound 154 | E. coli DNA Gyrase | pAB1 | 3.1 ± 0.7 | Novobiocin | - |

| CIBM | E. coli DNA Gyrase | pAB1 | 2.4 ± 0.9 | - | - |

Experimental Protocols

This section provides a detailed methodology for conducting the DNA gyrase cleavage complex assay.

Materials and Reagents

-

Enzyme: Purified E. coli DNA Gyrase (A2B2 complex)

-

DNA Substrate: Supercoiled plasmid DNA (e.g., pBR322) at a concentration of 1 µg/µL

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[3]

-

Dilution Buffer (1X): 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.[3]

-

Test Compound (e.g., this compound): Dissolved in an appropriate solvent (e.g., DMSO).

-

Control Inhibitor: Ciprofloxacin solution.

-

SDS Solution: 2% (w/v) in water.

-

Proteinase K: 10 mg/mL in water.

-

Stop/Loading Dye (10X GSTEB): 40% (w/v) Glycerol, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL Bromophenol Blue.[8]

-

Nuclease-free water

-

Agarose

-